AChE Inhibition: Class-Level Potency vs. Donepezil Standard
Benzimidazole-based oxazole analogues as a class demonstrate AChE inhibitory IC50 values ranging from 0.10 ± 0.050 µM to 12.60 ± 0.30 µM, compared to the reference drug donepezil (IC50 = 2.16 ± 0.12 µM) [1]. The most potent analogue (9) achieved an IC50 of 0.10 µM, representing a ~22-fold improvement over donepezil. This range indicates that specific substitution patterns on the 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole core can tune activity from sub-micromolar to double-digit micromolar potency [2].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scientific procurement of the core scaffold 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole enables access to the entire potency range of the series, with the most active analogs reaching IC50 = 0.10 µM [1] |
| Comparator Or Baseline | Donepezil (standard drug): IC50 = 2.16 ± 0.12 µM |
| Quantified Difference | Up to 22-fold improvement over donepezil for optimized analogs; unoptimized analogs may be less potent, underscoring the need for precise structural specification during procurement |
| Conditions | In vitro AChE inhibition assay, standard protocol with donepezil as reference [Hussain et al., 2023] |
Why This Matters
Procurement of the unsubstituted core scaffold allows researchers to systematically explore SAR and achieve AChE inhibition potencies unattainable with donepezil or simpler benzimidazole/oxazole monomers.
- [1] Hussain, R.; et al. Molecules 2023, 28, 7015; Abstract and Table 1. View Source
- [2] Hussain, R.; et al. Molecules 2023, 28, 7015; SAR section. View Source
